(2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a cyano group (-CN) attached to a carbon-carbon double bond (C=C), a methyl-substituted phenyl ring, and a pyridin-3-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide typically involves the following steps:
Formation of the α,β-unsaturated nitrile: This can be achieved through a Knoevenagel condensation reaction between 4-methylbenzaldehyde and malononitrile in the presence of a base such as piperidine.
Addition of the pyridin-3-ylmethyl group: The intermediate product is then reacted with pyridin-3-ylmethylamine under appropriate conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyridin-3-ylmethyl group.
Reduction: Reduction of the cyano group to an amine group is possible under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the pyridin-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the phenyl or pyridin-3-ylmethyl groups.
Reduction: The primary product would be the corresponding amine.
Substitution: Substituted derivatives at the cyano or pyridin-3-ylmethyl positions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used in the development of probes for studying biological processes.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the pyridin-3-ylmethyl group are likely involved in binding interactions with these targets, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-cyano-3-phenylprop-2-enamide: Lacks the methyl and pyridin-3-ylmethyl groups.
(2E)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a methyl group.
(2E)-2-cyano-3-(4-chlorophenyl)prop-2-enamide: Contains a chloro group instead of a methyl group.
Uniqueness
The presence of the pyridin-3-ylmethyl group in (2E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. The methyl group on the phenyl ring may also influence the compound’s reactivity and interactions.
Eigenschaften
Molekularformel |
C17H15N3O |
---|---|
Molekulargewicht |
277.32 g/mol |
IUPAC-Name |
(E)-2-cyano-3-(4-methylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C17H15N3O/c1-13-4-6-14(7-5-13)9-16(10-18)17(21)20-12-15-3-2-8-19-11-15/h2-9,11H,12H2,1H3,(H,20,21)/b16-9+ |
InChI-Schlüssel |
DCNSWMDPYUQSJN-CXUHLZMHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.